molecular formula C10H15N3O2 B181972 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid CAS No. 139399-51-2

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid

Cat. No.: B181972
CAS No.: 139399-51-2
M. Wt: 209.24 g/mol
InChI Key: BVTPAQUYSVYQDA-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid is a chemical compound characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with butanoic acid derivatives. One common method includes the use of potassium hydroxide in ethanol as a base to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid is unique due to the combination of the pyrimidine ring with the butanoic acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-6-8(2)13-10(12-7)11-5-3-4-9(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTPAQUYSVYQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364616
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-51-2
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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